molecular formula C11H19N5O B254234 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

Cat. No. B254234
M. Wt: 237.3 g/mol
InChI Key: IZDVICWYEXEYCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. The 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor is involved in various physiological processes such as synaptic plasticity, learning, and memory. The activation of this receptor has been implicated in the pathophysiology of various neurological disorders. By blocking the activation of 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one, MPEP modulates the glutamatergic system and restores the balance between excitatory and inhibitory neurotransmission.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB) in the hippocampus, which are involved in synaptic plasticity and learning. Moreover, MPEP has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathophysiology of various neurological disorders.

Advantages and Limitations for Lab Experiments

MPEP has several advantages for lab experiments. It has a high selectivity for 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one and does not interact with other glutamate receptors. Moreover, MPEP has a good pharmacokinetic profile and can easily cross the blood-brain barrier. However, MPEP has some limitations for lab experiments. It has a relatively short half-life and requires frequent dosing. Moreover, MPEP has low solubility in water, which makes it difficult to administer.

Future Directions

There are several future directions for the study of MPEP. One possible direction is to investigate the potential therapeutic applications of MPEP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists that can overcome the limitations of MPEP. Moreover, future studies should focus on elucidating the molecular mechanisms underlying the biochemical and physiological effects of MPEP. Finally, the development of new administration routes and formulations of MPEP could improve its pharmacokinetic profile and increase its therapeutic potential.
Conclusion:
In conclusion, MPEP is a selective antagonist of the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor that has potential therapeutic applications in various neurological and psychiatric disorders. The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one. MPEP selectively binds to the 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one receptor and prevents its activation by glutamate. It has various biochemical and physiological effects, including increasing the levels of BDNF and CREB and reducing the levels of pro-inflammatory cytokines. MPEP has several advantages for lab experiments, but also has some limitations. Finally, future studies should focus on investigating the potential therapeutic applications of MPEP and developing more potent and selective 6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one antagonists.

Synthesis Methods

The synthesis of MPEP involves the reaction of 2-(1-piperidinyl) ethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of acetic anhydride. The resulting compound is then purified through column chromatography to obtain pure MPEP. The yield of this reaction is around 50%.

Scientific Research Applications

MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, MPEP has been found to be effective in treating various neurological disorders such as Parkinson's disease, Huntington's disease, and Alzheimer's disease.

properties

Product Name

6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one

Molecular Formula

C11H19N5O

Molecular Weight

237.3 g/mol

IUPAC Name

6-methyl-5-(2-piperidin-1-ylethylamino)-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H19N5O/c1-9-10(13-11(17)15-14-9)12-5-8-16-6-3-2-4-7-16/h2-8H2,1H3,(H2,12,13,15,17)

InChI Key

IZDVICWYEXEYCT-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NCCN2CCCCC2

Canonical SMILES

CC1=NNC(=O)N=C1NCCN2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.